molecular formula C5H14BNO2 B3319691 (1-Amino-3-methylbutyl)boronic acid CAS No. 1158974-93-6

(1-Amino-3-methylbutyl)boronic acid

Cat. No.: B3319691
CAS No.: 1158974-93-6
M. Wt: 130.98 g/mol
InChI Key: BMGMQYRPZOGZFU-UHFFFAOYSA-N
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Description

(1-Amino-3-methylbutyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of chemistry and medicinal research. This compound is characterized by the presence of a boronic acid group attached to a 1-amino-3-methylbutyl chain. It is known for its role as a key pharmacophore in various therapeutic agents, particularly in the treatment of cancer.

Future Directions

Boronic acids, including “(1-Amino-3-methylbutyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-3-methylbutyl)boronic acid typically involves the asymmetric borylation of imines anchored with chiral auxiliaries. One common method includes the use of (1S,2S,3R,5S)-(+)-2,3-pinanediol as a chiral auxiliary for the addition reaction, followed by chlorination and amination . Another approach involves copper-catalyzed borylation of the imine . Additionally, asymmetric catalytic hydrogenation is employed to control the chiral center of the boronic acid .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has been reported, enabling the synthesis of boronic acids with high throughput . This method involves Hal/Li exchange and electrophilic quench reactions.

Chemical Reactions Analysis

Types of Reactions: (1-Amino-3-methylbutyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Butylboronic acid

Comparison: (1-Amino-3-methylbutyl)boronic acid is unique due to its specific structure, which allows it to interact with biological targets in a highly selective manner. Unlike simpler boronic acids, its amino and methylbutyl groups provide additional sites for interaction, enhancing its efficacy as an enzyme inhibitor and therapeutic agent .

Properties

IUPAC Name

(1-amino-3-methylbutyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14BNO2/c1-4(2)3-5(7)6(8)9/h4-5,8-9H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGMQYRPZOGZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)N)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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